8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c23-18-7-5-16(6-8-18)15-1-3-17(4-2-15)22(28)27-19-9-10-20(27)12-21(11-19)26-14-24-13-25-26/h1-8,13-14,19-21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBQDMWYISMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor.
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Azabicyclo Octane Framework: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the biphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
8-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[32
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activity.
Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 8-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring and the fluorinated biphenyl group may interact with enzymes or receptors, modulating their activity. The azabicyclo octane framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Comparative Insights
Substituent Effects :
- The target compound’s 4'-fluoro-biphenyl group distinguishes it from analogs with methoxyphenyl (BK63156) or heterocyclic carbonyls (benzothiophene, thiophene). Fluorine’s electron-withdrawing nature may enhance oxidative stability compared to electron-donating methoxy groups .
- Triazole Isomerism : The 1,2,4-triazole in the target and BK63156 contrasts with 1,2,3-triazole in . 1,2,4-Triazole’s hydrogen-bonding capacity could improve target engagement in biological systems .
Molecular Weight and Bioavailability :
- The target’s higher molecular weight (~400–420) compared to BK63156 (340.42) and thiophene analog (288.37) may reduce solubility but improve binding affinity due to the biphenyl group’s aromatic surface area .
Stereochemical Considerations :
- Analogs like (1R,5S)-configured compounds () highlight the importance of stereochemistry in activity. However, the target’s stereochemical details are unspecified in the evidence .
The trifluoromethyl group in enhances lipophilicity and metabolic resistance compared to the target’s fluorine .
Research Findings and Implications
- Synthetic Accessibility : and suggest that azabicyclo cores are often functionalized via Grignard reactions or triflation, but the biphenyl-carbonyl attachment in the target may require Suzuki-Miyaura coupling or similar methods .
- Therapeutic Potential: Triazole-containing analogs (e.g., BK63156, ) are prevalent in antifungal and kinase inhibitor drug candidates, suggesting the target may have similar applications .
- Physical Properties : Lack of data on solubility, melting points, or stability in the evidence limits direct comparisons. However, fluorine and triazole groups typically improve membrane permeability and metabolic stability .
Biological Activity
The compound 8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be summarized as follows:
- Core Structure : The compound features an 8-azabicyclo[3.2.1]octane framework.
- Substituents : It possesses a 4-fluoro-[1,1'-biphenyl]-4-carbonyl group and a triazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. In studies involving related compounds:
- Antibacterial Efficacy : Compounds similar to the target compound have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, certain triazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazole compounds are particularly noted for their antifungal properties. The target compound's structure suggests it may inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungi.
- Case Study : A study on triazole derivatives indicated that several compounds exhibited IC50 values in the range of 0.01 to 0.5 μM against various fungal strains .
Enzyme Inhibition
The mechanism of action for similar triazole compounds often involves the inhibition of key enzymes:
- Cytochrome P450 Inhibition : Triazoles inhibit fungal cytochrome P450 enzymes, leading to disrupted membrane integrity and cell death.
Molecular Docking Studies
Molecular docking studies have been conducted to predict binding affinities of similar compounds to target proteins:
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Triazole A | CYP51 | -9.6 |
| Triazole B | CYP51 | -9.8 |
These studies suggest that the target compound may similarly interact with key biological targets, enhancing its potential as an antimicrobial agent .
Toxicity and Safety Profile
The toxicity profile of triazole derivatives is crucial for their development as therapeutic agents. Preliminary studies indicate that many triazoles exhibit low toxicity levels in vitro:
Q & A
Q. What are the recommended synthetic routes for 8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can intermediates be characterized?
Methodological Answer:
- Route Optimization : Begin with the bicyclo[3.2.1]octane scaffold (see ). Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions.
- Intermediate Characterization : Use X-ray crystallography (as in ) to confirm stereochemistry. Validate intermediates via ¹H/¹³C NMR (e.g., δ 119–123 ppm for fluorophenyl protons; see ) and HRMS (e.g., m/z calculated for C₂₃H₂₀FN₃O₂: 405.1584).
- Key Reference : provides crystallographic data for similar azabicyclo derivatives, guiding bond angle and torsion validation .
Q. How can researchers verify the structural integrity of the target compound using spectroscopic and computational methods?
Methodological Answer:
- Spectroscopy : Compare experimental FT-IR peaks (e.g., 1680–1700 cm⁻¹ for carbonyl groups) with density functional theory (DFT)-calculated spectra.
- NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC). For example, the biphenyl system may show coupling constants (J = 8–10 Hz) in the aromatic region ().
- Computational Validation : Perform DFT geometry optimization (e.g., B3LYP/6-311+G(d,p)) to match experimental bond lengths (e.g., C–N = 1.47 Å) from X-ray data () .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for azabicyclo-triazole derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls). For example, highlights variability in anti-biofilm assays due to bacterial strain differences.
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding poses across conflicting datasets. Triazole interactions with cytochrome P450 () may explain variability in metabolic stability .
Q. How can researchers design experiments to investigate the compound’s selectivity for biological targets (e.g., kinases vs. GPCRs)?
Methodological Answer:
- Panel Screening : Test the compound against a diverse panel of enzymes/receptors (e.g., Eurofins CEREP panel).
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for target vs. off-target proteins.
- Structural Insights : Perform cryo-EM or co-crystallization with high-resolution targets (e.g., EGFR kinase domain) to identify key binding residues ( references pyrido-pyrimidine derivatives with fluorophenyl motifs) .
Q. What advanced analytical techniques are suitable for studying degradation products under stressed conditions?
Methodological Answer:
- Hyphenated Techniques : Employ LC-HRMS/MS (e.g., Thermo Q-Exactive) with C18 columns () to identify degradation products. Monitor for common pathways (e.g., hydrolysis of the carbonyl group).
- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (60°C) stress. Compare results with accelerated stability studies (ICH Q1A guidelines).
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways (see ’s environmental fate framework) .
Q. How can enantiomeric purity be ensured during synthesis, and what methods validate chiral resolution?
Methodological Answer:
- Chiral Catalysis : Use Evans’ oxazaborolidine catalysts () for asymmetric synthesis of the azabicyclo core.
- Analytical Validation : Perform chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection.
- Reference Data : ’s patent (PL241225B1) describes stereochemical control for similar triazole-azabicyclo derivatives, providing baseline methods for enantiomeric excess (ee > 98%) validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
